(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol
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Overview
Description
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethylsulfanyl, methoxymethoxy, and alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the oct-5-en-7-yn backbone through alkyne coupling reactions.
Step 2: Introduction of the ethylsulfanyl groups via thiol-ene reactions.
Step 3: Protection of hydroxyl groups using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of alkyne to alkene or alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions at the methoxymethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various ethers and alcohols.
Scientific Research Applications
Chemistry: Used as a building block for complex molecule synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol involves its interaction with specific molecular targets. The ethylsulfanyl groups may interact with thiol-containing enzymes, while the alkyne moiety can participate in click chemistry reactions. The methoxymethoxy group may serve as a protecting group, modulating the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1,1-bis(methylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol
- (3S,4S)-1,1-bis(ethylsulfanyl)-4-(ethoxymethoxy)oct-5-en-7-yn-3-ol
Uniqueness
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ethylsulfanyl and methoxymethoxy groups allows for versatile chemical modifications and interactions.
Properties
CAS No. |
651043-68-4 |
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Molecular Formula |
C14H24O3S2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol |
InChI |
InChI=1S/C14H24O3S2/c1-5-8-9-13(17-11-16-4)12(15)10-14(18-6-2)19-7-3/h1,8-9,12-15H,6-7,10-11H2,2-4H3/t12-,13-/m0/s1 |
InChI Key |
ORTQTMUGRMHCJA-STQMWFEESA-N |
Isomeric SMILES |
CCSC(C[C@@H]([C@H](C=CC#C)OCOC)O)SCC |
Canonical SMILES |
CCSC(CC(C(C=CC#C)OCOC)O)SCC |
Origin of Product |
United States |
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